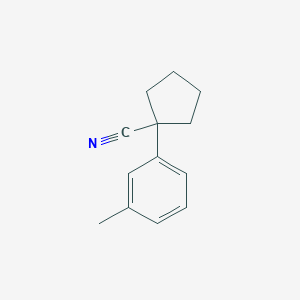

1-(3-Methylphenyl)cyclopentane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylphenyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoinduced Electron Transfer and Radiolytic Oxidation Studies

Cyclopentane-1,3-diyl radical cations were generated from 1-methyl- and 1,4-dimethyl substituted bicyclo-[2.1.0]pentanes through photoinduced electron transfer (PET) and radiolytic oxidation. These studies reveal insights into the regioselective rearrangement and the role of electron transfer in molecular transformations, highlighting the chemical behavior of cyclopentane derivatives under PET conditions. The research demonstrated exclusive rearrangement to 3-methylcyclopentene under PET, with electron spin resonance (ESR) studies supporting these findings. This contra-thermodynamic regioselectivity suggests essential localization of positive charge at tertiary centers as the reaction proceeds in the radical cation, providing foundational knowledge for further chemical synthesis and manipulation involving cyclopentane derivatives (Adam et al., 1994).

Photochemical and Thermal Isomerizations

The photochemistry of 1-acyl-2-cyclopentenes, including their isomerization and reaction behavior under various conditions, has been extensively studied. Research findings on direct irradiation leading to the elimination of carbon monoxide and the cleavage to allyl-aroyl radical pairs provide valuable insights into the mechanisms of photochemical transformations in cyclopentane-related compounds. These processes, including allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement, offer a deeper understanding of the thermal and photochemical properties of cyclopentene derivatives, which are crucial for developing novel synthetic strategies and understanding molecular behavior under different energy states (Schaffner, 1976).

Electrochromism in Dithienylcyclopentenes

Investigations into the electrochromic properties of 1,2-bis(3-thienyl)cyclopentene derivatives have uncovered both photochromic and unprecedented electrochromic behaviors. These compounds exhibit the ability to switch between colorless and colored states under different light conditions and can also be catalytically transformed through electrochemical or chemical oxidation. This dual photochromic and electrochromic functionality opens new avenues for the application of cyclopentene derivatives in materials science, particularly in the development of smart materials and molecular switches (Peters & Branda, 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFIIRALXYXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2647173.png)

![3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2647175.png)

![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2647176.png)

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)

![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)